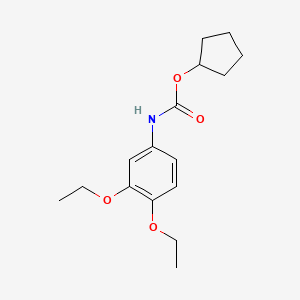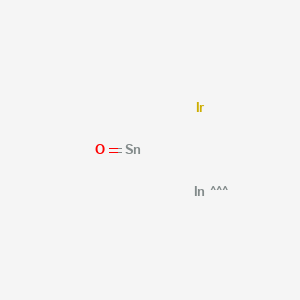
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is an organic compound with the molecular formula C10H16 It is a type of octatriene, which is a hydrocarbon containing three double bonds The specific configuration of this compound is denoted by the (3Z,5E) notation, indicating the positions and configurations of the double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- can be achieved through several methods. One common approach involves the use of starting materials such as 2,6-dimethyl-1,5-hexadiene. The reaction typically involves a series of steps including isomerization and dehydrogenation under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and high-pressure systems can enhance the efficiency and yield of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure the selective formation of the (3Z,5E) isomer.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.
Substitution: Halogenated derivatives like 2,6-dimethyl-1,3,5-octatriene bromide.
Applications De Recherche Scientifique
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- involves its interaction with molecular targets through its double bonds. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes or other biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6-Octatriene, 3,7-dimethyl-, (Z)-: This isomer has a different configuration of double bonds.
2,6-Dimethyl-1,3,5,7-octatetraene, E,E-: Another isomer with a different arrangement of double bonds.
Uniqueness
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
121951-00-6 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2,6-dimethylocta-1,3,5-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h6-8H,2,5H2,1,3-4H3 |
Clé InChI |
NVQRIRLJPCDULK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC=CC(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
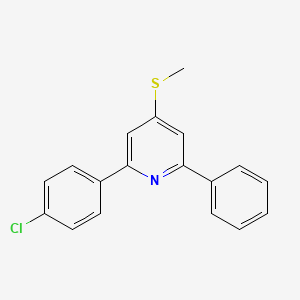
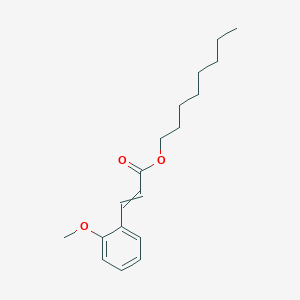
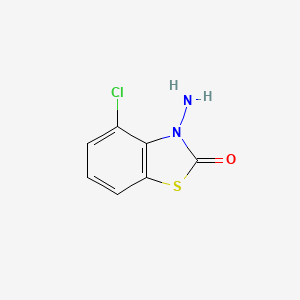
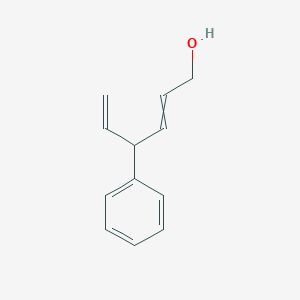
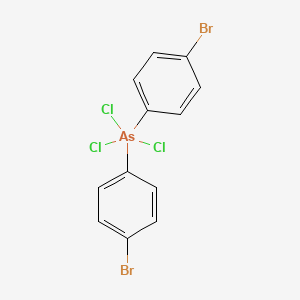
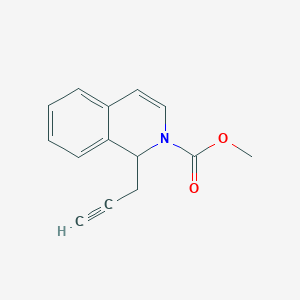
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
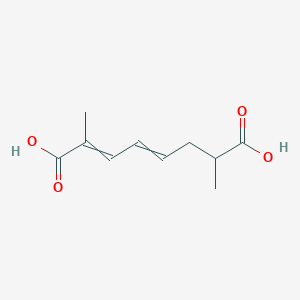
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
